molecular formula C15H16N2O4 B7641885 2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid

2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid

Cat. No. B7641885
M. Wt: 288.30 g/mol
InChI Key: YGNWMKUXWIUICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPAA is a non-natural amino acid that can be incorporated into proteins using genetic code expansion techniques. This allows for the selective labeling of proteins with MPAA, which can be used to study protein structure and function.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid involves the incorporation of the non-natural amino acid into proteins using genetic code expansion techniques. This allows for the selective labeling of proteins with this compound, which can be used to study protein structure and function. The incorporation of this compound into proteins does not affect their overall structure or function, making it a useful tool for studying protein behavior.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on living cells. The incorporation of this compound into proteins does not affect their overall structure or function, and there have been no reports of toxicity or adverse effects associated with the use of this compound in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid in lab experiments is its selectivity for protein labeling. This allows for the study of specific proteins in living cells, which can provide valuable insights into biological processes. This compound is also easy to synthesize and can be produced in high yields and purity. However, one limitation of using this compound in lab experiments is its cost, as it can be more expensive than other protein labeling techniques.

Future Directions

There are several future directions for the use of 2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid in scientific research. One potential application is the study of protein-protein interactions, as this compound can be used to selectively label specific proteins in complex mixtures. This compound could also be used to study the effects of post-translational modifications on protein structure and function. Additionally, the development of new genetic code expansion techniques could expand the versatility of this compound for use in a wider range of scientific research applications.

Synthesis Methods

The synthesis of 2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials for this compound synthesis are commercially available and can be easily obtained. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-Methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid has been used in a variety of scientific research applications, including protein labeling, protein structure determination, and drug discovery. The selective labeling of proteins with this compound allows for the study of protein structure and function in living cells, which can provide valuable insights into biological processes. This compound has also been used as a tool for drug discovery, as it can be used to screen for compounds that bind to specific proteins.

properties

IUPAC Name

2-methyl-3-[(5-methyl-1,3-oxazole-4-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-9(15(19)20)12(11-6-4-3-5-7-11)17-14(18)13-10(2)21-8-16-13/h3-9,12H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNWMKUXWIUICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NC(C2=CC=CC=C2)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.